N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities .
Biochemical Pathways
Thiazole derivatives have been found to inhibit various biochemical pathways, such as those involving vascular endothelial growth factor receptors and adenosine receptors . .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with thiourea in the presence of a halogenated compound.
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Step 1: Synthesis of 2-(3-fluorophenyl)thiazole
Reagents: 3-fluorobenzaldehyde, thiourea, and α-bromoacetophenone.
Conditions: Reflux in ethanol or acetic acid.
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Step 2: Alkylation
Reagents: 2-(3-fluorophenyl)thiazole and 2-bromoethylamine.
Conditions: Base such as potassium carbonate in an aprotic solvent like DMF.
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Step 3: Coupling with 4-nitrobenzoyl chloride
Reagents: 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine and 4-nitrobenzoyl chloride.
Conditions: Base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. The presence of the thiazole ring and the nitrobenzamide moiety suggests it may have antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
- N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
- N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
Uniqueness
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-3-1-2-13(10-14)18-21-15(11-26-18)8-9-20-17(23)12-4-6-16(7-5-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUSAJLGFJHBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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